3-Bromo-2,4,5-trifluorobenzaldehyde
Description
3-Bromo-2,4,5-trifluorobenzaldehyde (CAS: 1260903-08-9, MFCD12756731) is a halogenated benzaldehyde derivative featuring a bromine atom at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions on the aromatic ring. This compound is widely used in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and electron-withdrawing halogen substituents, which enhance its utility in cross-coupling reactions and nucleophilic additions . Its purity is typically reported as 95% in commercial sources .
Properties
IUPAC Name |
3-bromo-2,4,5-trifluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUTYGEGIOGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-08-9 | |
| Record name | 3-Bromo-2,4,5-trifluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 2,4,5-trifluorobenzaldehyde using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4,5-trifluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted benzaldehydes.
Oxidation Reactions: 3-Bromo-2,4,5-trifluorobenzoic acid.
Reduction Reactions: 3-Bromo-2,4,5-trifluorobenzyl alcohol.
Scientific Research Applications
Chemistry: 3-Bromo-2,4,5-trifluorobenzaldehyde is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5-trifluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its reactivity and binding affinity, making it a valuable tool in biochemical studies . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Commercial Properties
The table below compares 3-Bromo-2,4,5-trifluorobenzaldehyde with five closely related bromo-trifluorobenzaldehyde isomers, all sharing the molecular formula $ \text{C}7\text{H}2\text{BrF}_3\text{O} $ but differing in substituent positions.
| Compound Name | CAS Number | MFCD Code | Bromine Position | Fluorine Positions | Purity |
|---|---|---|---|---|---|
| This compound | 1260903-08-9 | MFCD12756731 | 3 | 2,4,5 | 95% |
| 3-Bromo-2,4,6-trifluorobenzaldehyde | 1160573-16-9 | MFCD11845971 | 3 | 2,4,6 | 95% |
| 3-Bromo-2,5,6-trifluorobenzaldehyde | 137234-99-2 | MFCD26687662 | 3 | 2,5,6 | 95% |
| 4-Bromo-2,3,6-trifluorobenzaldehyde | 537033-56-0 | MFCD03094468 | 4 | 2,3,6 | 95% |
| 5-Bromo-2,3,4-trifluorobenzaldehyde | 914935-69-6 | MFCD12756767 | 5 | 2,3,4 | 95% |
Key Observations :
- Substituent Positions : The position of bromine and fluorine significantly impacts electronic and steric properties. For example, 3-bromo derivatives (e.g., HA-1268, JM-9622) place bromine in a meta position relative to the aldehyde group, while 4- or 5-bromo isomers (e.g., QJ-7903, JN-1250) alter the symmetry and dipole moments of the molecule .
- Synthetic Utility : Bromine at the 3-position (as in HA-1268) may direct electrophilic substitution reactions to the para position, whereas fluorine atoms enhance the aldehyde’s electrophilicity by withdrawing electron density .
Functional Group Comparisons
Aldehyde vs. Boronic Ester Derivatives
A structurally distinct but functionally relevant compound, 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1451391-13-1), replaces the aldehyde group with a boronic ester. This modification enables Suzuki-Miyaura cross-coupling reactions, contrasting with the aldehyde’s role in condensation or oxidation reactions .
Non-Brominated Analogues
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